4-Fluorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives involves multiple steps, including the fluorine-directed metalation/formylation, thiophene annulation, and amidination processes. For example, the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which serve as potent and selective inhibitors, demonstrates the versatility of the core structure for further chemical modifications (Bridges et al., 1993).
Molecular Structure Analysis
Structural and conformational analyses of 4-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives reveal that the carbonyl and thiourea groups are nearly planar, adopting an antiperiplanar conformation. This conformation is stabilized by intramolecular hydrogen bonding, indicating the importance of non-covalent interactions in determining the molecular geometry and properties of these compounds (Saeed et al., 2011).
Chemical Reactions and Properties
4-Fluorobenzo[b]thiophene-2-carboxylic acid participates in a variety of chemical reactions, including electrosynthesis, where anodic fluorination leads to the production of monofluorinated products selectively in moderate yields. This showcases the compound's reactivity towards electrophilic fluorination, enabling the synthesis of fluorinated derivatives (Yin et al., 2011).
Physical Properties Analysis
The crystal structure analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives reveals diverse packing arrangements, with hydrogen bonding playing a crucial role in forming supramolecular structures. These interactions significantly influence the physical properties, such as solubility and melting points, of these compounds (Hökelek et al., 2009).
Chemical Properties Analysis
4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives exhibit a range of chemical properties, including luminescence when forming complexes with bases. The non-covalent complex formation leads to strong blue or blue-green photoluminescence, highlighting the compound's potential in creating luminescent materials for various applications (Osterod et al., 2001).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Antimicrobial Agents
- The benzo [b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus .
- The reaction of substituted benzo [b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes led to a collection of 26 final products .
- The screening lead to the identification of eight hits, including (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b), a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .
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Organic Electronics
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Liquid Crystals
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Photochromic Compounds
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Organic Electronic Materials
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Chemical Sensors
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Eye Drops
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Synthesis of 5-Substituted Derivatives
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
properties
IUPAC Name |
4-fluoro-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKADPMNICCXSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353291 | |
Record name | 4-fluorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
310466-37-6 | |
Record name | 4-fluorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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